molecular formula C16H22BClO3 B2570676 4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester CAS No. 2223048-55-1

4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester

Cat. No. B2570676
M. Wt: 308.61
InChI Key: JXHPYLQWETTYMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pinacol boronic esters, like the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of alkyl boronic esters has been reported . This involves a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular weight of “4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester” is 308.61 . The IUPAC name is 2-(2-chloro-5-cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound is a solid . Its InChI code is 1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-8-11(10-6-7-10)14(19-5)9-13(12)18/h8-10H,6-7H2,1-5H3 .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, including compounds similar to 4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester, have been identified to exhibit long-lived room-temperature phosphorescence in the solid state. This property is significant as it challenges the conventional belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence of these compounds is attributed to an out-of-plane distortion at the boronic moiety in the excited state, which is influenced by the solid-state molecular packing rather than the specific substituents on the aryl units (Shoji et al., 2017).

Polymer Synthesis

4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester is a potential monomer in the synthesis of hyperbranched polythiophene with almost 100% degree of branching, achieved through the catalyst-transfer Suzuki–Miyaura coupling reaction. This synthesis approach provides a method for creating highly branched polymers with controlled structures, which could have various applications in materials science and engineering (Segawa et al., 2013).

Cross-Coupling Reactions

The compound is also relevant in palladium-catalyzed cross-coupling reactions for the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method demonstrates the utility of boronic esters in creating complex organic structures with high yields and complete retention of configuration, which is crucial in synthetic organic chemistry (Takagi et al., 2002).

Light Emission Tailoring

In the development of tailored light-emitting materials, boronic esters serve as versatile intermediates. They undergo Suzuki coupling reactions to form chromophore-containing polymers, demonstrating the ability to tailor emission properties for potential applications in optoelectronics and photonics (Neilson et al., 2007).

Responsive Polymers

Furthermore, these compounds are integral in the synthesis of responsive polymers, such as H2O2-cleavable poly(ester-amide)s, which degrade in response to specific stimuli. This property is particularly valuable in the development of smart materials for biomedical applications, including drug delivery systems that respond to the oxidative stress environment of tumor sites (Cui et al., 2017).

Safety And Hazards

The compound is classified as a combustible solid . More detailed safety information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-chloro-2-cyclopropyl-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-14(19-5)13(18)8-11(12)10-6-7-10/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHPYLQWETTYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C3CC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2-cyclopropylphenylboronic acid pinacol ester

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